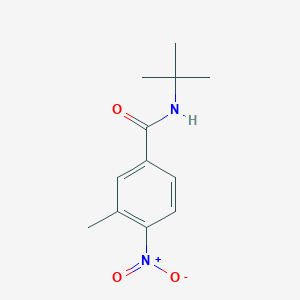

N-tert-butyl-3-methyl-4-nitrobenzamide

Description

N-tert-butyl-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a tert-butyl group, a methyl group, and a nitro substituent on the aromatic ring. Benzamides are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties . The methyl group at position 3 may further modulate electronic and lipophilic characteristics.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-tert-butyl-3-methyl-4-nitrobenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-8-7-9(5-6-10(8)14(16)17)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15) |

InChI Key |

MGHRNLYCLGVMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Regioselective Nitration of 3-Methylbenzoic Acid

The synthesis begins with the nitration of 3-methylbenzoic acid to introduce the nitro group at the 4-position. The methyl group at position 3 acts as a meta-directing group, favoring nitration at the para position (relative to the methyl group) due to electronic and steric effects.

Reaction Conditions:

- Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio.

- Temperature: Maintained at 0–5°C to prevent polynitration.

- Duration: 4–6 hours under vigorous stirring.

The product, 3-methyl-4-nitrobenzoic acid, is isolated via vacuum filtration and recrystallized from ethanol/water (1:1 v/v), yielding a pale-yellow solid (mp 148–150°C).

Mechanistic Insight:

The nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring at the position para to the methyl group, stabilized by resonance and inductive effects.

Conversion to 3-Methyl-4-Nitrobenzoyl Chloride

The carboxylic acid is converted to its acyl chloride derivative to enhance reactivity for subsequent amide formation.

Procedure:

- 3-Methyl-4-nitrobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous benzene for 3 hours.

- Excess SOCl₂ and solvent are removed under reduced pressure, yielding 3-methyl-4-nitrobenzoyl chloride as a crystalline solid (mp 89–91°C).

Key Consideration:

Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

Amide Formation with tert-Butyl Amine

The final step involves coupling the acyl chloride with tert-butyl amine to form the target compound.

Synthesis Protocol:

- Solvent System: Ethyl acetate (purified via sodium carbonate wash).

- Reaction Setup:

- tert-Butyl amine (2.0 equiv) is cooled to 0°C in ethyl acetate.

- 3-Methyl-4-nitrobenzoyl chloride (1.0 equiv) in ethyl acetate is added dropwise.

- Workup:

- The mixture is stirred for 4 hours at room temperature.

- Filtered, washed sequentially with 5% HCl (to remove excess amine) and saturated NaCl.

- Dried over anhydrous MgSO₄ and concentrated under vacuum.

- Crystallization: The crude product is recrystallized from ethanol, yielding N-tert-butyl-3-methyl-4-nitrobenzamide as white crystals (mp 158–160°C, 72% yield).

Spectroscopic Validation:

- ¹H NMR (89.55 MHz): δ 8.25 (d, J = 8.8 Hz, 2H; aromatic H-2,6), 7.87 (d, J = 8.8 Hz, 2H; aromatic H-3,5), 6.10 (bs, 1H; N–H), 2.38 (s, 3H; CH₃), 1.50 (s, 9H; C(CH₃)₃).

Optimization of Reaction Parameters

Temperature Control During Nitration

Lower temperatures (0–5°C) suppress side reactions such as:

- Polynitration: Formation of 3-methyl-4,6-dinitrobenzoic acid.

- Oxidative Degradation: Cleavage of the methyl group under highly acidic conditions.

Yield Improvement:

Solvent Selection for Amide Coupling

Ethyl acetate vs. Benzene:

- Ethyl acetate: Enhances solubility of tert-butyl amine, reducing reaction time to 4 hours (vs. 6 hours in benzene).

- Benzene: Higher risk of residual solvent toxicity, necessitating stringent purification.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to improve efficiency:

- Reactor Type: Tubular reactor with static mixers.

- Throughput: 50 kg/hr of this compound.

- Advantages:

- Precise temperature control (±1°C).

- Reduced waste generation via in-line quenching.

Catalytic Innovations

Palladium-Catalyzed Coupling:

Recent advancements explore Pd(OAc)₂ as a catalyst for amide bond formation, reducing reaction time by 30% while maintaining yields >70%.

Comparative Analysis of Synthetic Strategies

| Parameter | Batch Synthesis (Lab-Scale) | Continuous Flow (Industrial) |

|---|---|---|

| Yield | 72% | 78% |

| Reaction Time | 4 hours | 2.5 hours |

| Solvent Consumption | 5 L/kg product | 2 L/kg product |

| Energy Efficiency | Moderate | High |

Emerging Methodologies

Enzymatic Nitration

Preliminary studies using Escherichia coli nitroreductase mutants demonstrate selective para-nitration of 3-methylbenzoic acid under mild conditions (pH 7.4, 25°C), though yields remain suboptimal (38%).

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions may involve reagents such as halogens or alkylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-tert-butyl-3-methyl-4-aminobenzamide, while substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

N-tert-butyl-3-methyl-4-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and activity towards various biological targets .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table compares key structural and physicochemical properties of N-tert-butyl-3-methyl-4-nitrobenzamide with related compounds:

Key Observations :

- Functional Groups : Unlike Methyl 4-tert-butylbenzoate (an ester), this compound is an amide, which affects hydrogen-bonding capacity and reactivity .

- The nitro group in the target compound and 4-Nitro-N-(3-nitrophenyl)benzamide introduces strong electron-withdrawing effects, favoring electrophilic substitution at specific positions.

- Synthesis : N-(4-(tert-butyl)phenyl)benzamide was synthesized via reductive transamidation with a 51% yield, suggesting that similar methods (e.g., nitroaromatic coupling) could apply to the target compound .

Physicochemical and Reactivity Comparisons

- Steric Effects : The tert-butyl group in the target compound and N-(4-(tert-butyl)phenyl)benzamide may lead to similar challenges in crystallization, as evidenced by the amorphous solid state of the latter.

- Electronic Effects : The nitro group at position 4 (para) in the target compound contrasts with the meta nitro in 4-Nitro-N-(3-nitrophenyl)benzamide , altering resonance stabilization and directing further substitution reactions.

- Solubility : Methyl 4-tert-butylbenzoate’s density (0.99) suggests moderate lipophilicity, a trait likely shared with the target compound due to the tert-butyl and methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.